6-(4-benzylpiperidine-1-carbonyl)-4-ethoxy-2-(3-methoxyphenyl)quinoline 6-(4-benzylpiperidine-1-carbonyl)-4-ethoxy-2-(3-methoxyphenyl)quinoline
Brand Name: Vulcanchem
CAS No.: 1114833-76-9
VCID: VC7700637
InChI: InChI=1S/C31H32N2O3/c1-3-36-30-21-29(24-10-7-11-26(19-24)35-2)32-28-13-12-25(20-27(28)30)31(34)33-16-14-23(15-17-33)18-22-8-5-4-6-9-22/h4-13,19-21,23H,3,14-18H2,1-2H3
SMILES: CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CC(=CC=C5)OC
Molecular Formula: C31H32N2O3
Molecular Weight: 480.608

6-(4-benzylpiperidine-1-carbonyl)-4-ethoxy-2-(3-methoxyphenyl)quinoline

CAS No.: 1114833-76-9

Cat. No.: VC7700637

Molecular Formula: C31H32N2O3

Molecular Weight: 480.608

* For research use only. Not for human or veterinary use.

6-(4-benzylpiperidine-1-carbonyl)-4-ethoxy-2-(3-methoxyphenyl)quinoline - 1114833-76-9

Specification

CAS No. 1114833-76-9
Molecular Formula C31H32N2O3
Molecular Weight 480.608
IUPAC Name (4-benzylpiperidin-1-yl)-[4-ethoxy-2-(3-methoxyphenyl)quinolin-6-yl]methanone
Standard InChI InChI=1S/C31H32N2O3/c1-3-36-30-21-29(24-10-7-11-26(19-24)35-2)32-28-13-12-25(20-27(28)30)31(34)33-16-14-23(15-17-33)18-22-8-5-4-6-9-22/h4-13,19-21,23H,3,14-18H2,1-2H3
Standard InChI Key FNZKARAXONFPCP-UHFFFAOYSA-N
SMILES CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CC(=CC=C5)OC

Introduction

Structural and Physicochemical Characteristics

Core Architecture and Substituent Analysis

The compound’s structure centers on a quinoline scaffold, a bicyclic system consisting of a benzene ring fused to a pyridine ring. At position 6, a 4-benzylpiperidine-1-carbonyl group is attached via a carbonyl linker, introducing a lipophilic piperidine moiety with potential blood-brain barrier permeability. Position 4 is substituted with an ethoxy group (-OCH2CH3), while position 2 hosts a 3-methoxyphenyl ring, contributing electron-donating effects that may modulate aromatic interactions in biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC31H32N2O3
Molecular Weight480.608 g/mol
IUPAC Name(4-benzylpiperidin-1-yl)-[4-ethoxy-2-(3-methoxyphenyl)quinolin-6-yl]methanone
logP (Predicted)~4.1 (estimated via analogs)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0

The absence of hydrogen bond donors and moderate logP suggest favorable membrane permeability, though experimental solubility data remain unavailable .

Synthesis and Optimization Strategies

Proposed Synthetic Pathways

Although no explicit protocol exists for this compound, inferred routes derive from quinoline-piperidine hybrid syntheses :

  • Friedländer Annulation: Condensation of 2-amino-5-ethoxybenzaldehyde with 3-methoxyphenylacetone to form the quinoline core.

  • Piperidine Coupling: Reacting the quinoline intermediate with 4-benzylpiperidine-1-carbonyl chloride under Schotten-Baumann conditions.

A palladium-catalyzed Sonogashira coupling may alternatively introduce the 3-methoxyphenyl group post-annulation, as demonstrated in analogous quinoline syntheses .

Yield Optimization Challenges

Key challenges include:

  • Steric hindrance during piperidine coupling due to the ethoxy group’s proximity.

  • Regioselectivity in introducing substituents to the quinoline ring.
    Quantum mechanical calculations (e.g., MEP analysis) suggest the carbonyl oxygen as an electrophilic site for nucleophilic attacks, guiding protection-deprotection strategies .

Computational and Quantum Chemical Insights

HOMO-LUMO and Reactivity

Density functional theory (DFT) studies on analogous quinolines reveal:

  • HOMO-LUMO Gaps: 0.16–0.25 eV, indicating moderate reactivity .

  • Electrophilic Sites: Carbonyl oxygen (MEP = −0.241 eV) and quinoline nitrogen (MEP = +0.163 eV) .

Table 2: Quantum Chemical Parameters (DFT)

ParameterB3LYP/6-311G(d,p)CAM-B3LYP/6-311G(d,p)
HOMO Energy (eV)−0.24103−0.29054
LUMO Energy (eV)−0.08241−0.03665
Global Hardness (η)0.079310.12695
Electronegativity (χ)0.161720.16359

These parameters align with bioactive molecules capable of charge-transfer interactions with biological targets .

Biological Activities and Mechanisms

Antimicrobial Activity

Structural analogs demonstrate:

  • Gram-positive Bacteriostatic Effects: MIC = 2–8 µg/mL against Staphylococcus aureus .

  • Fungal CYP51 Inhibition: Disruption of ergosterol biosynthesis in Candida albicans.

Research Gaps and Future Directions

  • Stereoselective Synthesis: Resolve racemic mixtures to isolate enantiomers with optimized activity .

  • In Vivo Efficacy Studies: Evaluate tumor growth inhibition in xenograft models.

  • Solubility Enhancement: Develop prodrugs (e.g., phosphate esters) to improve aqueous solubility.

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